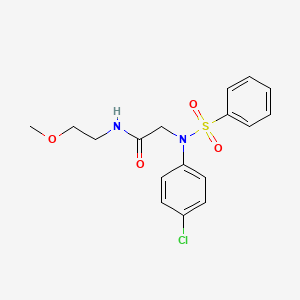
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential use in treating various diseases and conditions. In
Mécanisme D'action
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes, including neurotransmission, cardiovascular function, and inflammation. By blocking the adenosine A1 receptor, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate neurotransmitter release, regulate blood pressure and heart rate, and reduce inflammation. It has also been shown to have analgesic effects and potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its role in regulating blood pressure and heart rate, which could have implications for the treatment of cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves the reaction of 2,5-dichlorophenol with 1-methyl-4-piperidinone to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with butyric anhydride to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its potential use in treating various diseases and conditions, including Parkinson's disease, epilepsy, and pain. It has also been studied for its role in regulating blood pressure and heart rate.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-10-11(17)4-5-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKHNKYWKCBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

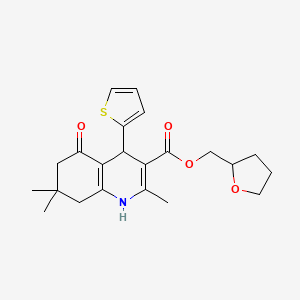

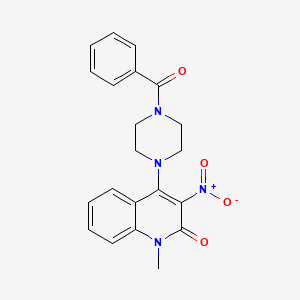
![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
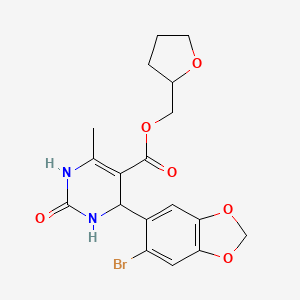
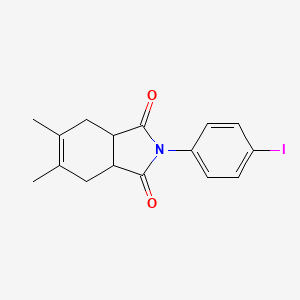
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)

![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
